(2-m-Tolylamino-thiazol-4-yl)-acetic acid
Overview
Description
(2-m-Tolylamino-thiazol-4-yl)-acetic acid is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tolylamino group attached to the thiazole ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-m-Tolylamino-thiazol-4-yl)-acetic acid typically involves the reaction of 2-aminothiazole with m-tolyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and efficiency. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to achieve the required purity standards for commercial use.
Chemical Reactions Analysis
Types of Reactions
(2-m-Tolylamino-thiazol-4-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tolylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2-m-Tolylamino-thiazol-4-yl)-acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological effects. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new medications for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable for manufacturing processes in the chemical and pharmaceutical industries.
Mechanism of Action
The mechanism of action of (2-m-Tolylamino-thiazol-4-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Alternatively, it may interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-m-Tolylamino-thiazol-4-yl)-ethyl]-isoindole-1,3-dione
- 2-(2-m-Tolylamino-thiazol-4-yl)-propionic acid
- 2-(2-m-Tolylamino-thiazol-4-yl)-butyric acid
Uniqueness
Compared to similar compounds, (2-m-Tolylamino-thiazol-4-yl)-acetic acid stands out due to its specific structural features and reactivity. The presence of the acetic acid moiety provides unique chemical properties, such as increased solubility in water and the ability to form hydrogen bonds. These characteristics make it particularly useful in various scientific and industrial applications.
Properties
IUPAC Name |
2-[2-(3-methylanilino)-1,3-thiazol-4-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-3-2-4-9(5-8)13-12-14-10(7-17-12)6-11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUZFLGLWQOCPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331249 | |
Record name | 2-[2-(3-methylanilino)-1,3-thiazol-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809624 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
335398-76-0 | |
Record name | 2-[2-(3-methylanilino)-1,3-thiazol-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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